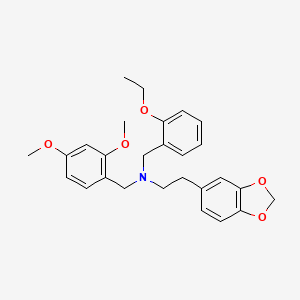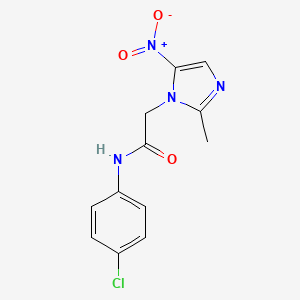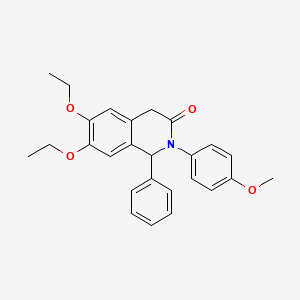![molecular formula C14H11N3O3S B11604386 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606954-27-2](/img/structure/B11604386.png)
2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: , also known by its systematic name (2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione , is a compound with the following molecular formula:
C25H25N3O4S
. It has a molecular weight of 463.56 g/mol .Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2-amino-4-methoxybenzaldehyde with N-acetylglycine. The subsequent steps include cyclization and condensation reactions to form the thiazolo[3,2-b][1,2,4]triazine ring system.
Reaction Conditions: The synthesis typically occurs under mild conditions, using suitable solvents and reagents. Detailed reaction conditions and mechanisms can be found in research articles .
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Chemischer Reaktionen
Reactivity: This compound exhibits interesting reactivity due to its fused heterocyclic structure. It can undergo various reactions, including:
Oxidation: Oxidative transformations of the methoxy group or the thiazolo ring.
Reduction: Reduction of the imine double bond or other functional groups.
Substitution: Nucleophilic substitution reactions at different positions.
Cyclization: Intramolecular cyclizations leading to novel derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products: The specific products depend on the reaction conditions and substituents. Researchers have reported derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Drug Discovery: Researchers explore derivatives of this compound for potential drug candidates due to their unique structure and reactivity.
Materials Science: The thiazolo[3,2-b][1,2,4]triazine scaffold inspires the design of novel materials.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Enzyme Inhibition: The compound inhibits acetylcholinesterase (AChE), making it relevant for neurological research.
Energetic Materials: Certain derivatives possess high energy content and stability.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets. For instance, its inhibition of AChE affects neurotransmission and cognitive function. Further studies are needed to elucidate additional pathways.
Vergleich Mit ähnlichen Verbindungen
While this compound shares structural features with related heterocycles, its unique combination of substituents sets it apart. Similar compounds include:
- (2E)-6-benzyl-2-(4-benzyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2E)-6-benzyl-2-(4-pentyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- **(2E)-6-methyl-2-(4-pentyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2
Eigenschaften
CAS-Nummer |
606954-27-2 |
|---|---|
Molekularformel |
C14H11N3O3S |
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C14H11N3O3S/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-5-3-4-6-10(9)20-2/h3-7H,1-2H3/b11-7- |
InChI-Schlüssel |
SCGGICLUAGMESN-XFFZJAGNSA-N |
Isomerische SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=NC1=O |
Kanonische SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=C3OC)SC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11604304.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604337.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11604342.png)

![Ethyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11604347.png)



![2-{(5Z)-5-[3-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604380.png)
![{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11604385.png)
![3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11604399.png)
